1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system notable for its structural resemblance to uracil and its derivatives. This scaffold is widely studied due to its biological relevance, including kinase inhibition and anti-inflammatory activity . Key structural features of the compound include:
- 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine-dione core.
- A 6-propyl substituent contributing to lipophilicity.
The 4-nitrobenzylthio group distinguishes this compound from analogs, influencing electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O4S/c1-4-5-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
ZZEUFYCXPFENAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For example, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core, and subsequent functionalization to introduce the nitrobenzyl and thio groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thio group can be oxidized to a sulfoxide or sulfone.
Substitution: The methyl and propyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the thio group yields sulfoxide or sulfone derivatives.
Scientific Research Applications
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitrobenzyl and thio groups may also facilitate interactions with cellular receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrido[2,3-d]pyrimidines and pyrimidine-diones, focusing on substituent effects, electronic properties, and biological implications.
Structural Analogs with Modified 5-Substituents
Compound A : 1,3-Dimethyl-6-Propyl-5-((4-Trifluoromethylbenzyl)thio)Pyrido[2,3-d]Pyrimidine-2,4(1H,3H)-Dione (CAS 946278-16-6)
- Substituent : 4-Trifluoromethylbenzylthio at position 3.
- Molecular Weight : 423.45 g/mol .
- Enhanced metabolic stability due to fluorine’s inertness compared to nitro’s redox sensitivity.
Compound B : 6-Amino-5-Cyclopropyl-1,3-Dimethylpyrido[2,3-d]Pyrimidine-2,4(1H,3H)-Dione (CAS 1443288-68-3)
- Substituents: 5-Cyclopropyl and 6-amino groups.
- Key Differences: The amino group at position 6 increases hydrogen-bonding capacity, improving solubility .
Compound C : 6-(Hydroxybenzoyl)-1-Methylpyrido[2,3-d]Pyrimidine-2,4(1H,3H)-Dione Derivatives
- Substituents : Hydroxybenzoyl groups at position 6 (e.g., 6a: 2-hydroxy-5-methylbenzoyl) .
- Key Differences :
Core Structure Variations
Compound D : 7-Chloro-6-Fluoro-1-(2-Isopropyl-4-Methylpyridin-3-yl)Pyrido[2,3-d]Pyrimidine-2,4(1H,3H)-Dione
- Substituents : Halogens (Cl, F) at positions 6 and 5.
- The isopropyl group increases steric bulk, possibly improving selectivity for hydrophobic binding pockets.
Compound E : Thieno[2,3-d]Pyrimidine-2,4(1H,3H)-Dione Derivatives
- Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) .
- Key Differences :
- The thiophene ring replaces pyridine, altering electron distribution and redox behavior.
- Derivatives exhibit molluscicidal activity, suggesting divergent biological applications compared to pyrido[2,3-d]pyrimidines.
Electronic and Computational Comparisons
- Nitro vs. Trifluoromethyl : The nitro group in the target compound likely reduces the LUMO energy more significantly than CF₃, enhancing electrophilic reactivity .
- Amino vs. Thioether: Amino-substituted analogs (e.g., Compound B) exhibit higher solubility but lower membrane permeability compared to thioether-containing derivatives .
Biological Activity
1,3-Dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine derivatives class. Its unique structure features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its chemical and biological properties. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 400.45 g/mol
The compound contains a nitrobenzyl group and a thioether linkage, contributing to its unique reactivity and potential pharmacological applications. The presence of both a thioether and a nitro group provides avenues for diverse chemical reactivity not found in simpler analogs .
Antitumor Activity
Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising results in inhibiting eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation .
In studies involving MDA-MB-231 breast cancer cells, the compound demonstrated a notable reduction in eEF-2K activity with an IC50 value of 420 nM . This inhibition suggests potential applications in cancer therapy by targeting the eEF-2K pathway.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar pyrimidine derivatives have been reported to exhibit significant antimicrobial effects against various pathogens . While specific data on this compound's antimicrobial activity is limited, the presence of the nitro group often correlates with enhanced biological activity against bacteria and fungi.
The mechanism of action for 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with binding sites. This can lead to changes in cellular processes such as cell proliferation , apoptosis , or inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(4-Nitrophenyl)-2,4-pyrimidinediamine | Structure | Exhibits strong antitumor properties | Inhibits cancer cell proliferation |
| 6-Methylthio-pyrido[2,3-d]pyrimidin-4-one | Structure | Known for antiviral activity | Effective against viral infections |
| 2-Amino-4-(4-nitrophenyl)pyrimidine | Structure | Shows significant antimicrobial effects | Active against various bacterial strains |
These compounds highlight the potential of pyrido[2,3-d]pyrimidine derivatives in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
